4-Aminobenzamidine dihydrochloride
Overview
Description
4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative with the chemical formula C7H11Cl2N3 and a molecular weight of 208.09 g/mol . It is commonly used as a ligand in affinity chromatography for the purification and immobilization of enzymes . This compound is known for its role as a competitive inhibitor of serine proteases .
Mechanism of Action
Target of Action
4-Aminobenzamidine dihydrochloride is a synthetic diamidine derivative that primarily targets serine proteases . It also acts as an inhibitor of urokinase-type plasminogen activator (uPA) . These targets play crucial roles in various biological processes, including digestion, immune response, and blood clotting.
Mode of Action
The compound interacts with its targets by binding to the active sites of serine proteases, thereby inhibiting their activity . This interaction results in the modulation of the proteolytic activities of these enzymes, which can lead to changes in various physiological processes.
Biochemical Pathways
The inhibition of serine proteases and uPA by this compound can affect several biochemical pathways. For instance, the inhibition of uPA can impact the plasminogen activation pathway , which plays a key role in fibrinolysis, the process that breaks down blood clots .
Pharmacokinetics
Its bioavailability may be influenced by factors such as its solubility and stability .
Result of Action
The inhibition of serine proteases and uPA by this compound can lead to a decrease in the breakdown of specific proteins, affecting processes such as inflammation, digestion, and blood clotting . Additionally, it has been used to study the death of target cells by cytotoxic effector cells using the nuclear enzyme poly (ADP-ribose)polymerase (PADPRP) .
Biochemical Analysis
Biochemical Properties
4-Aminobenzamidine dihydrochloride is a strong trypsin inhibitor . It also acts as a relatively weak urokinase type plasminogen activator (uPA) inhibitor . It can inhibit the growth of a human prostate tumor in SCID mice . It is used as a ligand in affinity chromatography for the purification and immobilization of enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . As a trypsin inhibitor, it binds to trypsin, preventing it from catalyzing the hydrolysis of peptide bonds. As a uPA inhibitor, it binds to uPA, reducing its ability to convert plasminogen to plasmin, a key step in the dissolution of blood clots.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not fully documented in the available literature. It has been reported that this compound can inhibit the growth of a human prostate tumor in SCID mice .
Preparation Methods
4-Aminobenzamidine dihydrochloride is synthesized through a multi-step process involving cyanation, addition, amination, and reduction of 4-nitrobenzoic acid . The synthetic route can be summarized as follows:
Cyanation: 4-nitrobenzoic acid is converted to 4-cyanobenzoic acid.
Addition: The cyanated product undergoes an addition reaction.
Amination: The intermediate product is aminated to form 4-aminobenzonitrile.
Reduction: Finally, the nitrile group is reduced to form this compound.
Chemical Reactions Analysis
4-Aminobenzamidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: The nitrile group in the intermediate can be reduced to form the final product.
Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents.
Common reagents and conditions used in these reactions include dimethyl sulfoxide, sodium amide, and concentrated hydrochloric acid . Major products formed from these reactions include 4-aminobenzonitrile and this compound .
Scientific Research Applications
4-Aminobenzamidine dihydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
4-Aminobenzamidine dihydrochloride can be compared with other similar compounds, such as:
Benzamidine hydrochloride: Another serine protease inhibitor with similar inhibitory properties.
4-(2-Aminoethyl)morpholine: Used in similar applications but with different structural properties.
4-Isoxazolidinol hydrochloride: Another compound used in enzyme inhibition studies.
This compound is unique due to its specific inhibitory action on serine proteases and its use as a ligand in affinity chromatography .
Properties
IUPAC Name |
4-aminobenzenecarboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.2ClH/c8-6-3-1-5(2-4-6)7(9)10;;/h1-4H,8H2,(H3,9,10);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEHNICLPWTXJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10179695 | |
Record name | 4-Aminobenzamidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2498-50-2 | |
Record name | 4-Amidinoaniline dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002498502 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzamidine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10179695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminobenzamidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.903 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMIDINOANILINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7VNU62AG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 4-Aminobenzamidine dihydrochloride in analytical chemistry?
A1: this compound serves as a valuable tool in analytical chemistry, particularly in developing and validating analytical methods for quantifying active pharmaceutical ingredients. For instance, it's used in High Performance Liquid Chromatography with UV-Vis detector (HPLC-DAD) methods to determine the concentration of vasodilator actives in ophthalmic formulations []. The compound's well-characterized properties and availability make it a suitable reference standard in such applications.
Q2: Can you explain the role of this compound in studying enzyme activity and inhibition?
A2: Research indicates that this compound is a degradation product of Diminazene aceturate []. Interestingly, Diminazene aceturate exhibits anti-glaucoma potential. This connection highlights this compound's relevance in studying enzyme activity, particularly in the context of glaucoma. Further exploration of its potential interactions with enzymes relevant to glaucoma could yield valuable insights for developing novel therapeutics.
Q3: How is this compound used in the synthesis of other compounds?
A3: this compound plays a crucial role as a building block in synthesizing complex organic molecules. Specifically, it serves as a starting material in producing Rivaroxaban (trade name Xarelto) []. Understanding its reactivity and role in this synthesis pathway is essential for optimizing the production process and ensuring the quality of Rivaroxaban, a medication used to prevent blood clots.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.